
8-Bromo-5-fluoro-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluoro-3-methylisoquinoline is a halogenated isoquinoline derivative characterized by the presence of bromine, fluorine, and a methyl group on its isoquinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-3-methylisoquinoline typically involves multiple steps, starting from simpler isoquinoline derivatives. One common approach is the halogenation of isoquinoline followed by selective fluorination and methylation. The reaction conditions often require the use of strong halogenating agents, such as bromine and fluorine, and methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation and methylation steps.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-fluoro-3-methylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Production of less halogenated isoquinoline derivatives.
Substitution: Formation of azides, amines, and other substituted isoquinolines.
Scientific Research Applications
8-Bromo-5-fluoro-3-methylisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Bromo-5-fluoro-3-methylisoquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membranes and inhibition of essential enzymes.
Anticancer Activity: Inhibition of signaling pathways involved in cell growth and division.
Comparison with Similar Compounds
6-Bromoisoquinoline
7-Fluoroisoquinoline
3-Methylisoquinoline
8-Bromoisoquinoline
5-Fluoroisoquinoline
Properties
Molecular Formula |
C10H7BrFN |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
8-bromo-5-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,1H3 |
InChI Key |
FRLQUVDSHNRRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


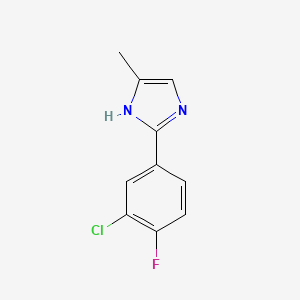
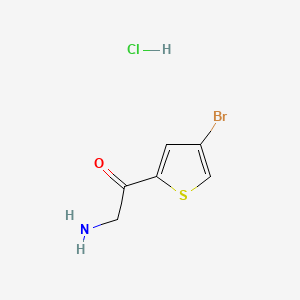
![1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
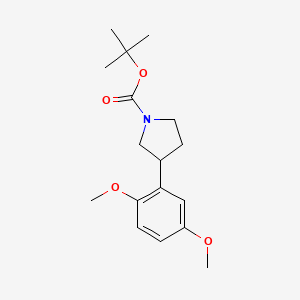
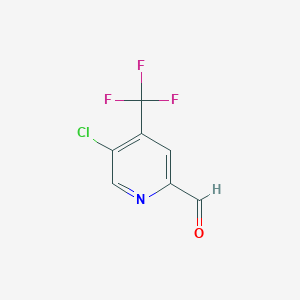
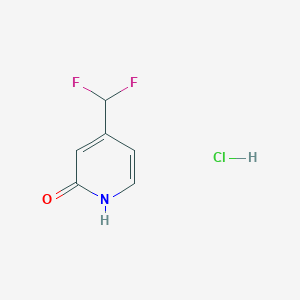
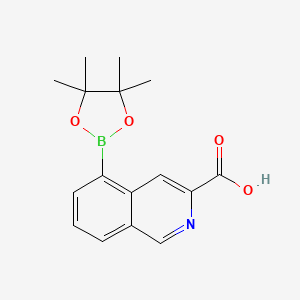

![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
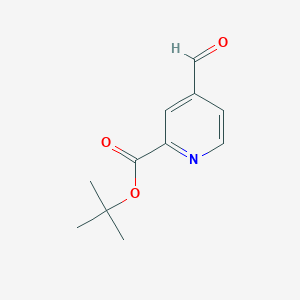
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
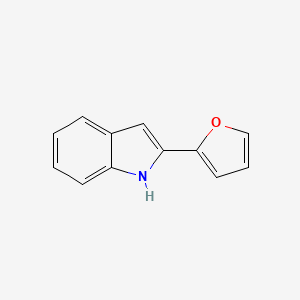
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)
